molecular formula C19H34O3 B12295513 Methyl 3-(2-octenyl)oxiraneoctanoate CAS No. 40707-88-8

Methyl 3-(2-octenyl)oxiraneoctanoate

Cat. No.: B12295513
CAS No.: 40707-88-8
M. Wt: 310.5 g/mol
InChI Key: JCJMEMDHUZYVMB-DHZHZOJOSA-N
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Description

Methyl 3-(2-octenyl)oxiraneoctanoate is a complex organic compound with the molecular formula C19H34O3 It is known for its unique structure, which includes an oxirane ring and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-octenyl)oxiraneoctanoate typically involves the epoxidation of an unsaturated ester. One common method is the reaction of 2-octen-1-ol with an appropriate carboxylic acid derivative, followed by epoxidation using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-octenyl)oxiraneoctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(2-octenyl)oxiraneoctanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-octenyl)oxiraneoctanoate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reactive species .

Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and receptors, depending on its functionalization. The pathways involved in its reactions are typically those associated with nucleophilic attack and electrophilic addition .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(2-octenyl)oxiraneoctanoate is unique due to its specific structural features, such as the position of the oxirane ring and the length of the aliphatic chain.

Properties

CAS No.

40707-88-8

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

methyl 8-[3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate

InChI

InChI=1S/C19H34O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h8,11,17-18H,3-7,9-10,12-16H2,1-2H3/b11-8+

InChI Key

JCJMEMDHUZYVMB-DHZHZOJOSA-N

Isomeric SMILES

CCCCC/C=C/CC1C(O1)CCCCCCCC(=O)OC

Canonical SMILES

CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC

Origin of Product

United States

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